Orobol 7,4'-dimethyl ether
Description
Orobol 7,4'-dimethyl ether (IUPAC name: 5,7-dihydroxy-4',6-dimethoxyisoflavone) is a methylated derivative of the isoflavone orobol. Its molecular formula is C₁₇H₁₄O₆, with a molecular weight of 314.29 g/mol . Structurally, it features methoxy groups at positions 7 and 4' of the isoflavone backbone, distinguishing it from non-methylated analogs. This compound has been isolated from the roots of Dalbergia rimosa Roxb., a plant studied for its diverse isoflavonoid content .
Properties
CAS No. |
83459-56-7 |
|---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences
- Backbone Variation: this compound is an isoflavone (B-ring at position 3), whereas apigenin and kaempferol derivatives are flavones and flavonols (B-ring at position 2). This positional shift impacts receptor binding and metabolic stability .
- Dimeric vs. Monomeric Structures: Ginkgetin’s biflavonoid structure confers higher molecular weight (566.51 g/mol) and likely lower solubility compared to monomeric orobol derivatives .
Source Diversity
- This compound is primarily sourced from Dalbergia species, while kaempferol and apigenin derivatives are found in Zingiber and Apiaceae plants, respectively . This ecological variation may influence extraction yields and pharmacological applications.
Q & A
Basic Research Questions
Q. How can spectroscopic techniques be employed to confirm the structure of Orobol 7,4'-dimethyl ether?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use 1D -NMR and -NMR to identify methoxy groups (δ ~3.8–4.0 ppm for ; δ ~55–60 ppm for ) and aromatic protons. For example, kaempferol-7,4'-dimethyl ether in showed HMBC correlations between glucose H-1" and aglycone C-3, confirming glycosylation sites.
- HMBC/HSQC : Correlate proton signals with quaternary carbons to map substituents. In , HMBC confirmed glucosyl linkage at C-3 in kaempferol derivatives.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHO for luteolin dimethyl ether in ).
- Reference : Structural confirmation for related flavones is detailed in and .
Q. What are the primary natural sources and extraction protocols for this compound?
- Methodology :
- Plant Material : Focus on species within the Selaginella or Ginkgo genera ( ). For example, Ginkgetin (a dimethylated biflavone) is isolated from Ginkgo biloba ( ).
- Extraction : Use methanol/ethanol (70–80%) with ultrasonication or Soxhlet extraction. Fractionate via column chromatography (silica gel, Sephadex LH-20) and purify via preparative HPLC.
- Validation : Compare retention times and spectral data with standards (e.g., lists NMR and MS for similar flavones).
- Reference : Isolation protocols for biflavones are outlined in and .
Q. How is this compound synthesized, and what are critical reaction steps?
- Methodology :
- Regioselective Methylation : Protect hydroxyl groups using methyl iodide (CHI) under basic conditions (e.g., KCO/DMF). For example, describes thallium-assisted iodination of apigenin 7,4'-dimethyl ether.
- Halogenation : Introduce halogens (e.g., iodine) at specific positions for further functionalization ( , Scheme 2).
- Purification : Monitor reactions via TLC and use flash chromatography for isolation.
- Reference : Synthetic routes for flavones are detailed in .
Advanced Research Questions
Q. How can enzymatic assays be optimized to evaluate this compound’s inhibitory activity against PTP1B?
- Methodology :
- Enzyme Assay : Use recombinant PTP1B and p-nitrophenyl phosphate (pNPP) as substrate. Measure IC via absorbance at 405 nm ( reports IC = 16.92 μM for kaempferol-7,4'-dimethyl ether).
- Controls : Include sodium orthovanadate (positive inhibitor) and DMSO controls.
- Data Analysis : Fit dose-response curves using GraphPad Prism.
- Interference Mitigation : Pre-treat samples with activated charcoal to remove polyphenol contaminants (common in plant extracts).
- Reference : PTP1B inhibition protocols are described in .
Q. What strategies resolve contradictions in reported bioactivities of this compound across studies?
- Methodology :
- Meta-Analysis : Compare studies for variables like purity (HPLC ≥98% in ), solvent (DMSO vs. methanol), and cell lines.
- Structural Confirmation : Re-analyze disputed compounds via NMR/MS to rule out isomers (e.g., 7,4' vs. 7,3' methylation).
- Standardization : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/WST-1) to ensure reproducibility.
- Reference : Bioactivity discrepancies in flavones are discussed in and .
Q. How does methylation at the 7 and 4' positions influence Orobol’s antioxidant capacity compared to non-methylated analogs?
- Methodology :
- DPPH/ABTS Assays : Compare radical scavenging activity of this compound with parent compounds (e.g., orobol) at 10–100 μM.
- Structure-Activity Relationship (SAR) : Use density functional theory (DFT) to calculate bond dissociation enthalpies (BDEs) of phenolic O-H groups. Methylation reduces BDE, potentially lowering antioxidant efficacy.
- Reference : SAR for methylated flavones is inferred from and .
Q. What experimental designs minimize artifacts when studying this compound’s antifungal effects?
- Methodology :
- Candida albicans Assay : Use CLSI M27-A3 guidelines. Include fluconazole as a control and assess minimum inhibitory concentration (MIC) via broth microdilution.
- Solvent Controls : Limit DMSO to ≤1% to avoid cytotoxicity.
- Biofilm Assays : Use crystal violet staining and confocal microscopy to differentiate static vs. cidal effects.
- Reference : Antifungal testing for kaempferol derivatives is outlined in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
